molecular formula C20H28N2O5S B2683145 diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-55-6

diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2683145
CAS No.: 864926-55-6
M. Wt: 408.51
InChI Key: VWAXDFWRATXDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a bicyclic heterocyclic compound featuring a thienopyridine core fused with a dihydrothiophene ring. The molecule is substituted at the 2-position with a cyclohexanecarboxamido group and at the 3- and 6-positions with ethyl ester moieties. This structural framework is derived from the condensation of 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate precursors with cyclohexanecarboxylic acid derivatives, a methodology analogous to the synthesis of Schiff base ligands reported in related studies .

Properties

IUPAC Name

diethyl 2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5S/c1-3-26-19(24)16-14-10-11-22(20(25)27-4-2)12-15(14)28-18(16)21-17(23)13-8-6-5-7-9-13/h13H,3-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAXDFWRATXDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyridine core. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the Cyclohexanecarboxamido Group: The cyclohexanecarboxamido group is introduced through an amide formation reaction, where a cyclohexanecarboxylic acid derivative reacts with an amine group on the thienopyridine core.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic or electrophilic reagents can be used depending on the nature of the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituents at the 2-position and ester groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 2-Position Ester Groups Molecular Weight Melting Point (°C) Yield (%)
Target Compound Cyclohexanecarboxamido Diethyl ~465.5* Not reported Not reported
Diethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS 24237-51-2) Amino Diethyl 340.36 Not reported 66%
3-Ethyl 6-methyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3f) 3,4,5-Trimethoxyphenylamino Ethyl, methyl 437.5 128–130 59%
Dimethyl 2-((3,4,5-trimethoxyphenyl)amino)-... (3c) 3,4,5-Trimethoxyphenylamino Dimethyl 436.5 140–141 58%
(E)-6-tert-Butyl 3-ethyl 2-(2-hydroxy-3-methoxybenzylideneamino)-... (Schiff base) Schiff base (arylideneamino) tert-Butyl, ethyl ~520.6 Not reported ~60–70%

*Calculated based on molecular formula C₂₂H₃₁N₃O₅S.

Key Observations :

  • Amino vs. Carboxamido Groups: The amino-substituted analog (CAS 24237-51-2) lacks the cyclohexane group, reducing steric bulk and hydrophobicity .
  • Aromatic vs.
  • Ester Group Impact : tert-Butyl esters (e.g., Schiff base in ) may improve thermal stability but reduce metabolic liability compared to ethyl/methyl esters.

Key Observations :

  • The cyclohexanecarboxamido group may enhance binding to hydrophobic enzyme pockets (e.g., tubulin) compared to polar Schiff bases.
Physicochemical Properties
  • Solubility: The cyclohexane group likely reduces aqueous solubility vs. trimethoxyphenylamino derivatives (e.g., 3c: soluble in DMSO) .
  • Thermal Stability : tert-Butyl esters (e.g., ) exhibit higher decomposition temperatures (>200°C) compared to ethyl esters.

Biological Activity

Diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound exhibits a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the cyclohexanecarboxamido group contributes to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinase Inhibition : Thienopyrimidines have been shown to inhibit kinases such as EGFR and VEGF, which are crucial in cancer progression and angiogenesis .
  • Anti-inflammatory Effects : Certain derivatives exhibit the ability to modulate inflammatory pathways, potentially through the inhibition of NF-kB activation .
  • Immunosuppressive Properties : The compound may also possess immunosuppressive effects, making it a candidate for treating autoimmune diseases .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeDescriptionReference
Antitumor Activity Inhibits cell proliferation in cancer cell lines via kinase inhibition.
Anti-inflammatory Reduces inflammatory markers in vitro and in vivo models.
Immunosuppression Modulates immune response in animal models; potential for autoimmune therapy.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that similar thienopyrimidine derivatives significantly reduced tumor growth in xenograft models by targeting specific kinases involved in cell cycle regulation. The results indicated a dose-dependent response correlating with reduced tumor size and improved survival rates in treated animals .
  • Inflammation Models : In a murine model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential utility in managing inflammatory diseases .
  • Immunosuppressive Studies : In vitro assays indicated that the compound could inhibit T-cell activation and proliferation, supporting its role as an immunosuppressant. This effect was further validated in vivo using models of graft-versus-host disease (GVHD) .

Q & A

Q. What are the optimized synthetic conditions for this compound, and how do solvent systems influence reaction yields?

Methodological Answer: The synthesis of diethyl-substituted tetrahydrothienopyridine derivatives typically involves a condensation reaction between cyanoacetate esters and 4-oxopiperidine carboxylates in alcoholic solvents. For example, using methanol for methyl ester intermediates yields 67–84% (e.g., compound 4c, 4d) , while ethanol for ethyl ester analogs achieves 64–78% yield (e.g., 4f, 4g) . Key factors include:

  • Solvent polarity : Methanol enhances nucleophilicity for methyl ester formation, while ethanol improves solubility for bulkier ethyl groups.
  • Temperature control : Reflux conditions (e.g., 3 hours) balance reaction rate and side-product suppression.
  • Purification : Crystallization with ethyl ether is critical to isolate pure products (melting points: 135–154°C) .

Q. What spectroscopic techniques are essential for structural characterization, and what diagnostic peaks should researchers prioritize?

Methodological Answer: A multi-spectral approach is required:

  • ¹H NMR : Focus on δ 4.15–4.42 ppm (ester CH₂ groups) and δ 2.64–2.82 ppm (tetrahydrothienopyridine ring protons) to confirm substitution patterns . Amide protons (if present) appear as broad singlets near δ 7.32 ppm .
  • MS (ESI) : Molecular ion peaks ([M+1]⁺) at m/z 271–299 validate the molecular formula .
  • FT-IR : C=O stretches at 1680–1720 cm⁻¹ and N-H bends at 3200–3400 cm⁻¹ confirm ester/amide functionalities .

Advanced Research Questions

Q. How can structural modifications (e.g., Schiff base formation) enhance biological activity, and what methodological pitfalls arise in activity assays?

Methodological Answer: Schiff base derivatization via condensation with aldehydes (e.g., 2-hydroxybenzaldehyde) introduces π-conjugated systems that improve antioxidant and enzyme inhibition properties. For example:

  • Antioxidant activity : Ligands like ((E)-6-tert-butyl 3-ethyl 2-(2-hydroxybenzylideneamino)-tetrahydrothienopyridine dicarboxylate) show higher DPPH scavenging activity than metal chelates due to free phenolic -OH groups .
  • Enzyme inhibition : The parent ligand exhibits AChE inhibition (Ki = 7.13 µM) via H-bonding with catalytic triads, while Fe(II) chelates show enhanced GST inhibition (Ki = 9.37 µM) due to metal coordination .
    Pitfalls :
  • False positives : Use control experiments (e.g., EDTA) to rule out metal ion interference in enzymatic assays.
  • Solubility issues : Optimize DMSO concentrations (<1%) to prevent aggregation in biological testing .

Q. How can researchers resolve contradictions in biological activity data between the parent compound and its derivatives?

Methodological Answer: Contradictions often stem from substituent electronic effects or conformational rigidity . For example:

  • Electron-withdrawing groups (e.g., nitro substituents) reduce antioxidant capacity by destabilizing radical intermediates .
  • Steric hindrance : Bulky tert-butyl groups in 6-tert-butyl derivatives may limit binding to enzyme active sites despite improved lipophilicity .
    Resolution strategies :
  • Dose-response curves : Establish IC₅₀ values across multiple concentrations to validate trends.
  • Molecular docking : Compare binding poses of parent and derivatives using software like AutoDock Vina (e.g., ligand-enzyme H-bond distances <3 Å indicate strong interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.